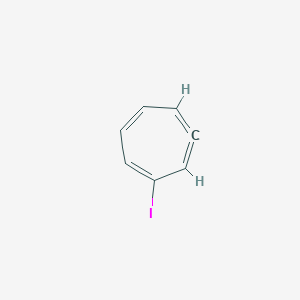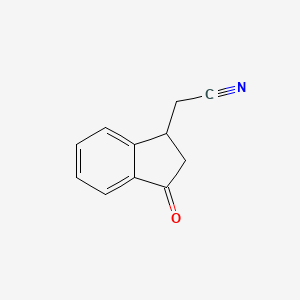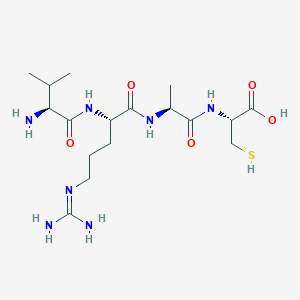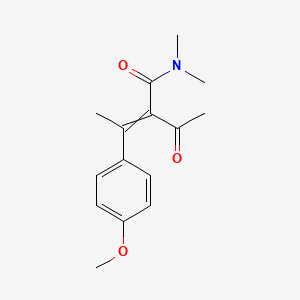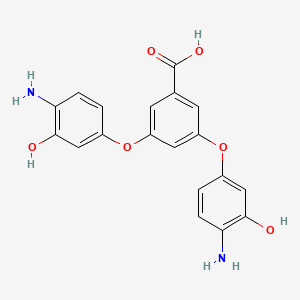
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with two 4-amino-3-hydroxyphenoxy groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dihydroxybenzoic acid with 4-nitrophenol to form 3,5-bis(4-nitrophenoxy)benzoic acid. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups in the intermediate can be reduced to amino groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.
作用機序
The mechanism of action of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis.
類似化合物との比較
Similar Compounds
3,5-Bis(4-nitrophenoxy)benzoic acid: An intermediate in the synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)benzoic acid.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A related compound with carboxyl groups instead of amino groups.
4-Amino-3-hydroxybenzoic acid: A simpler analog with only one aromatic ring substituted with amino and hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups on the aromatic rings. This combination of functional groups allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications.
特性
CAS番号 |
791059-27-3 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC名 |
3,5-bis(4-amino-3-hydroxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O6/c20-15-3-1-11(8-17(15)22)26-13-5-10(19(24)25)6-14(7-13)27-12-2-4-16(21)18(23)9-12/h1-9,22-23H,20-21H2,(H,24,25) |
InChIキー |
WATQXRZUVAGRAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=C(C=C3)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

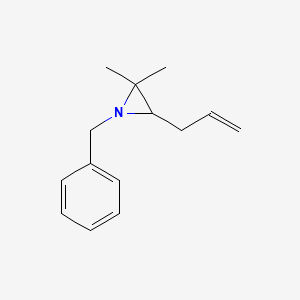
![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
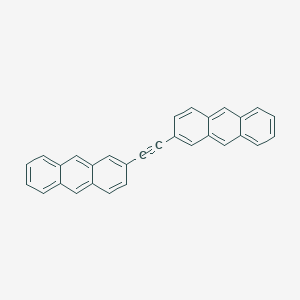
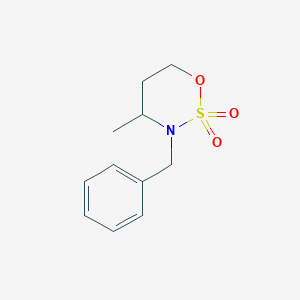
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
